molecular formula C12H13NO2 B13129928 1-(6-Methoxyquinolin-4-yl)ethanol

1-(6-Methoxyquinolin-4-yl)ethanol

Cat. No.: B13129928
M. Wt: 203.24 g/mol
InChI Key: KODITWIHGOTBMZ-UHFFFAOYSA-N
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Description

1-(6-Methoxyquinolin-4-yl)ethanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methoxy group at the 6-position and an ethanol group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyquinolin-4-yl)ethanol typically involves the reaction of 6-methoxyquinoline with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylene oxide ring opens and attaches to the quinoline nitrogen.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyquinolin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: 1-(6-Methoxyquinolin-4-yl)acetic acid.

    Reduction: 1-(6-Methoxy-1,2,3,4-tetrahydroquinolin-4-yl)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methoxyquinolin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of malaria and other parasitic diseases.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-4-yl)ethanol involves its interaction with various biological targets. The compound can intercalate into DNA, disrupting the replication process of microorganisms. It also inhibits key enzymes involved in the metabolic pathways of parasites, leading to their death. The methoxy and ethanol groups enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a similar quinoline structure.

    Chloroquine: Another antimalarial agent with a quinoline core.

    Cinchonine: A natural alkaloid with a quinoline ring.

Uniqueness

1-(6-Methoxyquinolin-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the ethanol group at the 4-position enhances its solubility and reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(6-methoxyquinolin-4-yl)ethanol

InChI

InChI=1S/C12H13NO2/c1-8(14)10-5-6-13-12-4-3-9(15-2)7-11(10)12/h3-8,14H,1-2H3

InChI Key

KODITWIHGOTBMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=C(C=CC2=NC=C1)OC)O

Origin of Product

United States

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